molecular formula C14H11Cl3N2 B2723125 4,6-Dichloro-5-(2-chlorophenyl)-2-(2-methylcyclopropyl)pyrimidine CAS No. 1504525-40-9

4,6-Dichloro-5-(2-chlorophenyl)-2-(2-methylcyclopropyl)pyrimidine

Cat. No. B2723125
CAS RN: 1504525-40-9
M. Wt: 313.61
InChI Key: CPKBCIWNGQZPGT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4,6-Dichloro-5-(2-chlorophenyl)-2-(2-methylcyclopropyl)pyrimidine, also known as DCPY, is a pyrimidine-based compound that has been extensively studied for its potential applications in scientific research. DCPY is a potent inhibitor of several enzymes, including CDK4, CDK6, and CDK9, which play critical roles in cell cycle regulation and transcriptional control.

Scientific Research Applications

Synthesis and Antimicrobial Evaluation

Pyrimidines and condensed pyrimidines have been synthesized and evaluated for antimicrobial activity. These compounds show potential in combating both Gram-positive and Gram-negative bacteria, indicating the relevance of pyrimidine derivatives in developing new antibacterial agents (Abdelghani et al., 2017).

Anticancer Applications

The synthesis of 2-chloro-4-(3-nitrophenoxy) thieno [3, 2-d] pyrimidine has shown importance as an intermediate in small molecule anticancer drugs. This underscores the utility of pyrimidine derivatives in oncology, particularly in the synthesis of compounds with anticancer properties (Zhou et al., 2019).

Optoelectronics and NLO Applications

The study of thiopyrimidine derivatives for their nonlinear optical (NLO) properties has revealed significant potential. These findings suggest applications in medicine and NLO fields, especially for optoelectronic high-tech applications (Hussain et al., 2020).

Antiviral Research

Pyrimidine derivatives have also been investigated for their anti-HIV activity, illustrating the role of these compounds in developing antiretroviral therapies. This research is crucial for advancing HIV treatment options (Vince and Hua, 1990).

Molecular Docking and Drug Design

Quantum chemical calculations and molecular docking studies on pyrimidine derivatives have contributed to understanding their interactions with biological targets. Such studies are fundamental in drug design, offering insights into the molecular basis of drug-receptor interactions and the development of new therapeutic agents (Gandhi et al., 2016).

properties

IUPAC Name

4,6-dichloro-5-(2-chlorophenyl)-2-(2-methylcyclopropyl)pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11Cl3N2/c1-7-6-9(7)14-18-12(16)11(13(17)19-14)8-4-2-3-5-10(8)15/h2-5,7,9H,6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPKBCIWNGQZPGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC1C2=NC(=C(C(=N2)Cl)C3=CC=CC=C3Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11Cl3N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,6-Dichloro-5-(2-chlorophenyl)-2-(2-methylcyclopropyl)pyrimidine

CAS RN

1504525-40-9
Record name 4,6-dichloro-5-(2-chlorophenyl)-2-(2-methylcyclopropyl)pyrimidine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.